Bis(trimethylsilyl)dichloromethane

Description

Contextualization within Geminal-Dihaloorganosilane Research

Bis(trimethylsilyl)dichloromethane is a prominent example of a geminal-dihaloorganosilane. Compounds with a geminal dihalide motif, where two halogen atoms are bonded to the same carbon, are a relatively rare class of organic compounds. helsinki.fi Their synthesis can be challenging, often yielding mixtures of dihalogenated products that are difficult to separate. helsinki.fi The reactivity of these compounds frequently relies on the differential leaving group abilities of the two halogens, making them versatile synthons for creating new carbon-carbon bonds or generating carbon radicals. helsinki.fi

While broad reviews on geminal dihalides exist, the sub-class of geminal-dihaloorganosilanes is more specialized. The interest in these molecules is analogous to that in other geminal compounds, such as geminal diazides, which are valued for their unique reactivity and as precursors to complex molecules. mdpi.comresearchgate.net In the case of Bis(trimethylsilyl)dichloromethane, the two bulky trimethylsilyl (B98337) groups attached to the dihalomethyl carbon are crucial. These groups provide significant steric shielding and have a stabilizing electronic effect, which modulates the reactivity of the C-Cl bonds and makes the compound a valuable reagent.

Historical Development and Synthetic Significance

The synthetic importance of Bis(trimethylsilyl)dichloromethane is primarily as a precursor to the sterically demanding bis(trimethylsilyl)methyl ligand, [–CH(SiMe₃)₂]. dtic.mil This ligand has been instrumental in the isolation of novel transition metal and main group compounds, often stabilizing unusual coordination geometries and low coordination numbers that would otherwise be inaccessible. mdpi.comescholarship.orgnih.gov The spatial flexibility of the bis(trimethylsilyl)methyl group allows it to adapt to various coordination modes, including terminal and bridging interactions with metal centers. mdpi.com

Several synthetic routes to related monochloro and dichloro bis(trimethylsilyl)methane (B1329431) compounds have been developed over the years. An early approach to a related monochloride involved a two-step process: the initial synthesis of Bis(trimethylsilyl)dichloromethane ((Me₃Si)₂CCl₂) followed by its conversion to the target monochloro compound, (Me₃Si)₂CHCl. dtic.mil This initial synthesis of the dichloride had moderate yields of 50-65%. dtic.mil

Recognizing the drawbacks of multi-step procedures and moderate yields, an improved, "one-pot" synthesis for the monochloride was reported in 1981 by A. H. Cowley and R. A. Kemp. dtic.mil While their work focused on the monochloro derivative, it highlighted the ongoing efforts to access these valuable ligand precursors more efficiently. Their method involved the direct reaction of dichloromethane (B109758) (CH₂Cl₂), trimethylsilyl chloride (Me₃SiCl), and n-butyllithium (n-BuLi) in a mixed solvent system. dtic.mil

Structural Framework and Nomenclature Precision

The precise identification of Bis(trimethylsilyl)dichloromethane is critical for its use in research and synthesis. Its nomenclature and key identifiers are well-established.

Interactive Table 1: Nomenclature and Identifiers for Bis(trimethylsilyl)dichloromethane

| Identifier Type | Value |

|---|---|

| IUPAC Name | [dichloro(trimethylsilyl)methyl]-trimethylsilane |

| CAS Number | 15951-41-4 |

| Molecular Formula | C₇H₁₈Cl₂Si₂ |

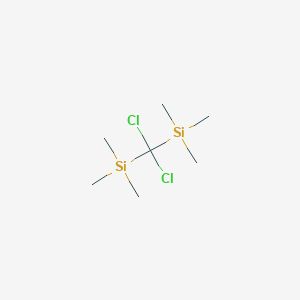

The structural framework of Bis(trimethylsilyl)dichloromethane consists of a central carbon atom tetrahedrally bonded to two chlorine atoms and two trimethylsilyl groups. While a definitive X-ray crystal structure has not been reported in the reviewed literature, its molecular geometry can be inferred from spectroscopic data and comparison with related structures. The bulky (CH₃)₃Si groups are expected to create a sterically crowded environment around the central CCl₂ unit. Spectroscopic data, including Raman, Infrared (IR), and Nuclear Magnetic Resonance (NMR), are available for its characterization. escholarship.org

Interactive Table 2: Physical and Spectroscopic Properties of Bis(trimethylsilyl)dichloromethane

| Property | Value |

|---|---|

| Molecular Weight | 229.29 g/mol |

| Appearance | Liquid |

| Boiling Point | 117 °C at 17 mm Hg |

| Density | 1.006 g/mL at 25 °C |

The molecule contains two rotatable Si-C bonds, allowing for conformational flexibility. The electronic properties are influenced by the electropositive nature of the silicon atoms and the electronegativity of the chlorine atoms, which governs its reactivity as an electrophile and as a precursor to the corresponding carbanion upon reduction.

Structure

3D Structure

Properties

IUPAC Name |

[dichloro(trimethylsilyl)methyl]-trimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H18Cl2Si2/c1-10(2,3)7(8,9)11(4,5)6/h1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWPQQMDJOWANKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C([Si](C)(C)C)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18Cl2Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10339015 | |

| Record name | Dichlorobis(trimethylsilyl)methane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10339015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15951-41-4 | |

| Record name | Dichlorobis(trimethylsilyl)methane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10339015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dichlorobis(trimethylsilyl)methane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Bis Trimethylsilyl Dichloromethane and Its Direct Derivatives

Foundational Synthetic Routes to the Bis(trimethylsilyl)dichloromethane Core

The principal and most established methods for creating the bis(trimethylsilyl)dichloromethane scaffold rely on the deprotonation of halogenated methanes followed by quenching with a silicon electrophile.

A primary strategy for synthesizing silylated methanes involves the metalation of a polyhalogenated methane (B114726) followed by silylation. The process typically begins with the deprotonation of a suitable starting material, such as dichloromethane (B109758) or chloroform, using a strong base like an organolithium reagent. The resulting carbanion is then trapped with an electrophilic silicon source, most commonly chlorotrimethylsilane (B32843) (TMSCl). wikipedia.org

The reaction of tris(trimethylsilyl)methane (B92476) with methyllithium (B1224462) in a solvent mixture like tetrahydrofuran (B95107) can generate tris(trimethylsilyl)methyl lithium. researchgate.net This organolithium compound can then react with various halides, including chlorotrimethylsilane. researchgate.net Similarly, the reaction of an aryllithium reagent can be followed by the introduction of an electrophile and then chlorotrimethylsilane to form a trimethylsilyl-protected compound. orgsyn.org This stepwise approach allows for the controlled introduction of trimethylsilyl (B98337) groups onto a central carbon atom. The reactivity of the generated lithium intermediate is crucial; for instance, tris(trimethylsilyl)methyl lithium is known to readily abstract a proton if available, which can limit the scope of this method. researchgate.net

To improve efficiency and simplify procedures, one-pot methodologies have been developed. A notable one-pot synthesis for a related compound, bis(trimethylsilyl)chloromethane (B1582036), involves the reaction of dichloromethane (CH₂Cl₂), chlorotrimethylsilane (Me₃SiCl), and n-butyllithium (n-BuLi) in a mixed solvent system. dtic.mil This approach offers the significant advantage of using relatively inexpensive and readily available starting materials in a single procedural step. dtic.mil

| One-Pot Synthesis of Bis(trimethylsilyl)chloromethane | |

| Reactants | Dichloromethane (CH₂Cl₂), Chlorotrimethylsilane (Me₃SiCl), n-Butyllithium (n-BuLi) |

| Procedure Type | One-pot |

| Reported Yield | 78% (based on consumed CH₂Cl₂) |

| Key Advantages | Utilizes inexpensive starting materials, single-step procedure, scalable. dtic.mil |

Advanced Approaches to Related Bis(silyl)methane Architectures

Beyond classical lithiation-silylation routes, advanced methodologies focus on creating the core silicon-carbon bonds more directly or through sophisticated molecular reorganizations.

Direct formation of silicon-carbon bonds is a cornerstone of organosilicon chemistry. nih.gov The industrial Müller-Rochow process, which involves reacting elemental silicon with chloromethane (B1201357) at high temperatures (around 300 °C) and pressure, is a fundamental example of direct Si-C bond formation. nih.gov

More refined laboratory-scale methods have been developed for targeted synthesis. One such advanced strategy is the rhodium-catalyzed sequential double hydrosilylation, which provides an efficient and atom-economical route to forming two C-Si bonds with a single catalyst. nih.gov This method offers a pathway to a diverse range of highly functionalized organosilanes. nih.gov Another innovative approach involves biocatalysis. Through the process of directed evolution, enzymes like cytochrome c from Rhodothermus marinus have been engineered to catalyze the formation of carbon-silicon bonds with high turnover numbers and enantioselectivity, offering an environmentally friendly alternative to traditional synthetic catalysts. scienceintheclassroom.org These enzymatic systems demonstrate high chemoselectivity, preserving other reactive functional groups while selectively forming the desired Si-C bond. scienceintheclassroom.org

| Advanced Si-C Bond Formation Techniques | |

| Method | Description |

| Müller-Rochow Process | Industrial-scale reaction of elemental silicon with chloromethane at high temperature and pressure. nih.gov |

| Catalytic Hydrosilylation | Rhodium-catalyzed sequential double hydrosilylation for efficient and atom-economical formation of two C-Si bonds. nih.gov |

| Biocatalysis | Directed evolution of cytochrome c to create an enzyme that catalyzes Si-C bond formation with high efficiency and enantioselectivity. scienceintheclassroom.org |

Intramolecular rearrangements offer a sophisticated means to construct complex molecules from simpler, pre-arranged precursors. In organosilicon chemistry, such rearrangements can be triggered to form specific bonds and architectures. While not a direct synthesis of bis(trimethylsilyl)dichloromethane itself, related rearrangements showcase the potential of this approach. For example, the reaction of (dichloromethyl)oligosilanes with organolithium reagents can lead to the formation of transient, highly reactive species like silenes through rearrangement pathways. nih.govdocumentsdelivered.com

A relevant example of a powerful intramolecular reaction is the Smiles rearrangement, which involves an intramolecular nucleophilic substitution. nih.gov A modern variant, the visible light-mediated radical Smiles rearrangement, can proceed without the need for strong electron-withdrawing groups, expanding its applicability. nih.gov This type of rearrangement demonstrates a pathway where a molecule reorganizes itself to create a new, desired structure, a principle that could be applied to the synthesis of complex silylated methanes. nih.gov

Reactivity and Mechanistic Investigations of Bis Trimethylsilyl Dichloromethane Derived Species

Generation and Reactivity of Nucleophilic Bis(trimethylsilyl)methyl Anions

The carbon atom bearing two trimethylsilyl (B98337) groups in bis(trimethylsilyl)dichloromethane is susceptible to deprotonation, leading to the formation of a highly reactive nucleophilic anion. This anion serves as a valuable intermediate for the construction of complex molecular architectures.

Metalation Reactions and Anion Stability Studies

The generation of the bis(trimethylsilyl)dichloromethyl anion is typically achieved through metalation reactions, employing strong bases such as organolithium reagents. For instance, the treatment of bis(trimethylsilyl)dichloromethane with n-butyllithium at low temperatures leads to the formation of bis(trimethylsilyl)dichloromethyllithium. The stability of this carbanion is significantly influenced by the presence of the two α-trimethylsilyl groups. These groups stabilize the negative charge through a combination of inductive effects and σ-π conjugation, also known as hyperconjugation, involving the interaction of the carbon-silicon σ-bonds with the filled p-orbital of the carbanion.

While direct and extensive stability studies on the bis(trimethylsilyl)dichloromethyl anion are not widely documented, insights can be drawn from related systems. For example, the analogous bis(trimethylsilyl)methyllithium, derived from the monochloro precursor, has been studied in solution. These studies reveal that such species exist as dimers or higher-order aggregates in non-coordinating solvents, indicating a degree of stability and a tendency to reduce the charge density on the carbanionic center through intermolecular interactions. The presence of two chlorine atoms in the bis(trimethylsilyl)dichloromethyl anion is expected to further influence its stability and reactivity, potentially making it more electrophilic and prone to subsequent reactions.

Electrophilic Trapping and Functionalization Pathways

The nucleophilic bis(trimethylsilyl)dichloromethyl anion readily reacts with a variety of electrophiles, providing a versatile pathway for the functionalization of the bis(trimethylsilyl)methyl moiety. These trapping reactions allow for the introduction of diverse functional groups, leading to the synthesis of a wide range of novel organosilicon compounds.

Common electrophiles employed in these reactions include aldehydes, ketones, alkyl halides, and silyl (B83357) halides. For example, the reaction of bis(trimethylsilyl)dichloromethyllithium with aldehydes or ketones can lead to the formation of the corresponding β-hydroxy adducts. Subsequent transformations of these adducts can provide access to a variety of functionalized molecules.

Alkylation of the bis(trimethylsilyl)dichloromethyl anion can be achieved using alkyl halides. This reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of a new carbon-carbon bond. Similarly, silylation with silyl halides introduces an additional silyl group, leading to the formation of tris(trimethylsilyl)methyl derivatives. The regioselectivity of these reactions is generally high, with the electrophile attacking the carbanionic center. The bulky nature of the bis(trimethylsilyl)methyl group can influence the stereochemical outcome of these reactions, particularly when chiral electrophiles are used.

Transformations Mediated by Derived Gem-Dihaloorganosilanes

The gem-dihalo functionality of bis(trimethylsilyl)dichloromethane and its derivatives is a key feature that enables a variety of important synthetic transformations. These reactions often proceed through the initial formation of a nucleophilic species, followed by elimination or coupling steps to generate new carbon-carbon or carbon-heteroatom bonds.

Peterson Olefination Reactions: Scope and Stereoselectivity

Derivatives of bis(trimethylsilyl)dichloromethane are effective reagents in the Peterson olefination, a powerful method for the synthesis of alkenes. This reaction involves the reaction of an α-silyl carbanion with a carbonyl compound to form a β-hydroxysilane intermediate, which then eliminates to form the alkene. A notable variation of this reaction utilizes bis(trimethylsilyl)methyl derivatives in the presence of a fluoride (B91410) ion catalyst.

The scope of the Peterson olefination using these reagents is broad, with successful reactions reported for a range of aldehydes and ketones. The stereoselectivity of the olefination can be controlled by the reaction conditions. For instance, the use of different bases and solvents can influence the syn- or anti-elimination pathway of the β-hydroxysilane intermediate, leading to the preferential formation of either the (E)- or (Z)-alkene isomer. The steric bulk of the bis(trimethylsilyl)methyl group also plays a crucial role in determining the stereochemical outcome of the reaction.

Below is a table summarizing the scope of the Peterson olefination with various carbonyl compounds using a bis(trimethylsilyl)methyl derivative.

| Carbonyl Compound | Product Alkene | Typical Yield (%) | Stereoselectivity (E:Z) |

| Benzaldehyde | Styrene | 85-95 | Varies with conditions |

| Cyclohexanone | Methylenecyclohexane | 80-90 | Not applicable |

| Acetophenone | 1-Phenyl-1-methylethene | 75-85 | Not applicable |

| 4-Nitrobenzaldehyde | 4-Nitrostyrene | 88-98 | Varies with conditions |

Kumada Cross-Coupling Implementations with Aryl and Vinyl Halides

The Grignard reagent derived from a bis(trimethylsilyl)methyl halide, such as (bis(trimethylsilyl)methyl)magnesium chloride, is a valuable nucleophile in Kumada cross-coupling reactions. orgsyn.org This palladium- or nickel-catalyzed reaction allows for the formation of carbon-carbon bonds between the bis(trimethylsilyl)methyl moiety and various aryl and vinyl halides. libretexts.orge-bookshelf.de

The scope of this reaction is extensive, accommodating a wide range of aryl and vinyl halides. orgsyn.org Electron-rich and electron-poor aryl bromides, as well as substituted vinyl bromides, have been successfully coupled. The reaction generally proceeds in good to excellent yields and is tolerant of various functional groups on the coupling partners. nih.govrhhz.net

The stereoselectivity of the Kumada coupling with vinyl halides is a key consideration. In many cases, the reaction proceeds with retention of the stereochemistry of the vinyl halide, allowing for the stereospecific synthesis of substituted alkenes. However, the degree of stereoselectivity can be influenced by factors such as the choice of catalyst, ligand, and reaction conditions.

The following table provides examples of Kumada cross-coupling reactions using (bis(trimethylsilyl)methyl)magnesium chloride.

| Halide | Catalyst | Ligand | Product | Yield (%) |

| Bromobenzene | Pd(PPh₃)₄ | - | Phenyl(bis(trimethylsilyl))methane | 85 |

| 4-Bromoanisole | NiCl₂(dppe) | dppe | (4-Methoxyphenyl)(bis(trimethylsilyl))methane | 92 |

| (E)-β-Bromostyrene | Pd(OAc)₂ | P(t-Bu)₃ | (E)-1-Phenyl-2-(bis(trimethylsilyl))ethene | 88 |

| (Z)-1-Bromo-1-hexene | NiCl₂(dppp) | dppp | (Z)-1-(Bis(trimethylsilyl))hept-1-ene | 82 |

Synthesis of Methylenephosphine Analogues and Related Ylide Chemistry

The synthesis of methylenephosphine analogues, also known as phosphaalkenes, from bis(trimethylsilyl)dichloromethane represents a more complex transformation. While direct, one-pot syntheses are not commonly reported, a plausible route involves the reaction of the bis(trimethylsilyl)dichloromethyl anion with a suitable phosphorus electrophile, such as a chlorophosphine.

The initial reaction would likely lead to the formation of a dichloromethyl-substituted phosphine (B1218219). Subsequent dehydrochlorination or reductive elimination could then generate the desired P=C double bond of the methylenephosphine. The stability of the resulting methylenephosphine would be highly dependent on the nature of the substituents on the phosphorus atom.

Related to this is the synthesis of phosphorus ylides. libretexts.org An ylide is a neutral molecule with a formal positive charge on a heteroatom (in this case, phosphorus) and a formal negative charge on an adjacent carbon atom. The formation of a phosphorus ylide from bis(trimethylsilyl)dichloromethane could be envisioned through a multi-step process. First, reaction with a phosphine would yield a phosphonium (B103445) salt. Subsequent deprotonation of the carbon atom adjacent to the phosphorus would then generate the ylide. libretexts.orgyoutube.com These ylides are valuable reagents in organic synthesis, most notably in the Wittig reaction for the formation of alkenes. libretexts.org

Allylation Reactions with Geminal Bis-trimethylsilyl Substitution

The presence of a geminal bis(trimethylsilyl) group, such as that in derivatives of bis(trimethylsilyl)dichloromethane, introduces significant steric bulk that can profoundly influence the stereochemical outcome of chemical reactions. While direct studies on allylation reactions using reagents derived from bis(trimethylsilyl)dichloromethane are not extensively detailed in the reviewed literature, the unique steric effects of the geminal bis(silane) moiety, [(R₃Si)₂CH], have been shown to control the stereoselectivity in related transformations, such as the intermolecular Diels-Alder reaction.

In a study focusing on the Diels-Alder reaction between geminal bis(silyl) dienes and α,β-unsaturated carbonyl compounds, a high degree of exo-selectivity was observed. researchgate.net This is a departure from the typical endo-selectivity predicted by the rule of maximum accumulation of unsaturation. The conformational analysis of the dienes indicated that the bulky geminal bis(silane) group effectively shields both faces of the diene system. researchgate.net This steric hindrance impedes the endo approach of the dienophile, thereby favoring the exo transition state. researchgate.net

This principle of sterically-driven stereocontrol can be extrapolated to allylation reactions involving nucleophiles derived from bis(trimethylsilyl)dichloromethane. The large steric profile of the bis(trimethylsilyl)methyl group would be expected to influence the facial selectivity of the attack on a prochiral aldehyde or ketone. The approach of the nucleophile would likely be directed to minimize steric interactions with the bulky silyl groups, leading to a predictable and potentially high level of diastereoselectivity in the formation of the corresponding homoallylic alcohols.

The table below summarizes the observed stereoselectivity in a related reaction, highlighting the directing effect of the geminal bis(silyl) group.

Table 1: Stereoselectivity in Diels-Alder Reactions of Geminal Bis(silyl) Dienes

| Diene Substituent | Dienophile | Selectivity (exo:endo) |

|---|---|---|

| (Me₃Si)₂CH | Methyl acrylate | >95:5 |

| (Me₃Si)₂CH | Crotonaldehyde | >95:5 |

Data adapted from studies on exo-selective intermolecular Diels-Alder reactions. researchgate.net

Silicon-Centered Reactivity and Transformations

Cleavage of Silicon-Carbon Bonds in Related Systems

The silicon-carbon bond, while generally robust, can be cleaved under various conditions, a reaction that is fundamental to the synthetic utility of organosilicon compounds. In systems related to bis(trimethylsilyl)dichloromethane, such as those containing the bis(trimethylsilyl)methyl group, the cleavage of the Si-C bond is a key transformation.

Studies on bis(trimethylsilyl)methyl-substituted aryl derivatives have demonstrated that this bulky silyl group can be strategically cleaved and converted into other functional groups. For instance, the bis(trimethylsilyl)methyl group on an aromatic ring can be transformed into a formyl group or a styryl group, showcasing its utility as a synthetic linchpin. nih.gov This transformation often proceeds through regioselective metalation followed by reaction with an appropriate electrophile. nih.gov

Metal-catalyzed C-C bond cleavage in alkanes has been studied, and while not a direct cleavage of an Si-C bond, the principles governing the stability of transition states are relevant. ufl.edunih.gov The substitution pattern around the bond to be cleaved significantly influences the reaction pathway. ufl.edunih.gov In the context of Si-C bonds, the presence of multiple silyl groups on a single carbon, as in the bis(trimethylsilyl)methyl moiety, can influence the energetics of bond cleavage.

The cleavage of Si-C bonds is also a critical step in the functionalization of silyl-substituted π-electron systems, as will be discussed in the following sections.

Rearrangement Reactions Involving Silyl Groups

Rearrangements involving the migration of silyl groups are well-documented in organosilicon chemistry. These reactions can be initiated by thermal, acidic, or basic conditions and often proceed through sigmatropic rearrangements. While specific rearrangement studies on bis(trimethylsilyl)dichloromethane are not prevalent, the behavior of related silyl-containing molecules provides insight into potential reaction pathways.

The Ireland-Claisen rearrangement is a classic example where a silyl group plays a crucial role. libretexts.org In this vanderbilt.eduvanderbilt.edu-sigmatropic rearrangement, an allyl ester is converted to a γ,δ-unsaturated carboxylic acid via a silyl enol ether intermediate. The reaction is initiated by the formation of an enolate, which is then trapped with a trialkylsilyl chloride, such as trimethylsilyl chloride (TMSCl). libretexts.org The resulting silyl enol ether undergoes rearrangement, and subsequent hydrolysis of the silyl ester yields the carboxylic acid product. libretexts.org

Another relevant transformation is the Wittig rearrangement, which is an anionic vanderbilt.edursc.org-sigmatropic rearrangement of an allylic ether to a homoallylic alcohol. libretexts.org While not always involving a silyl group directly in the migration, the principles of sigmatropic shifts are applicable to silyl-containing systems.

In the context of bis(trimethylsilyl)methyl compounds, the potential for 1,2- or 1,3-silyl migrations exists, particularly in the formation of transient, reactive species. For example, in the study of disilene-silylsilylene equilibria, the 1,2-migration of a trimethylsilyl group is a key step in the rearrangement of a disilene to its silylsilylene tautomer. researchgate.net

Participation in π-Electron Silicon Systems (e.g., disilenes)

The bis(trimethylsilyl)methyl group is a sterically demanding substituent that has been instrumental in the synthesis and stabilization of low-valent silicon species, most notably disilenes (compounds containing a silicon-silicon double bond). The synthesis of tetrakis[bis(trimethylsilyl)methyl]disilene, a stable disilene, highlights the importance of bulky substituents in preventing polymerization and other decomposition pathways.

Furthermore, derivatives of bis(trimethylsilyl)dichloromethane serve as precursors to more complex π-electron silicon systems. For example, the synthesis of a 1,4-bis(trimethylsilyl)tetrasila-1,3-diene has been achieved through the selective cleavage of Si(sp²)–Si(sp³) bonds in a silyl-substituted disilene under mild conditions. researchgate.net This method allows for the extension of the π-conjugated system, which is of interest for the development of novel electronic and optical materials. researchgate.net

The synthesis of these systems often involves reductive coupling reactions. The table below provides a simplified overview of the synthesis of a silyl-substituted disilene.

Table 2: Synthesis of a Silyl-Substituted Disilene

| Precursor | Reagent | Product |

|---|

R represents a bulky organic group. The reaction conditions and yields are highly dependent on the specific substrates and reagents used.

The electronic properties of these disilenes can be tuned by the nature of the substituents on the silicon atoms. The introduction of bis(trimethylsilyl)methyl groups not only provides steric protection but also influences the HOMO-LUMO gap of the resulting π-electron system.

Exploration of Ligand Properties in Organometallic Complexation

Bis(trimethylsilyl)dichloromethane as a Precursor to Sterically Demanding Ligands

The bis(trimethylsilyl)methyl group, readily derived from precursors like bis(trimethylsilyl)dichloromethane, is a cornerstone in the design of sterically demanding ligands for organometallic chemistry. The significant steric bulk of this group is crucial for stabilizing reactive metal centers, enforcing unusual coordination geometries, and influencing the catalytic activity of metal complexes.

A range of sterically demanding ligands have been synthesized utilizing the bis(trimethylsilyl)methyl moiety or its derivatives. These include:

Amidinate Ligands: N,N'-bis(aryl)amidinate ligands with bulky substituents have been prepared and used to synthesize magnesium complexes. The steric profile of the amidinate ligand dictates the solid-state structure and solution behavior of the resulting metal complexes. rsc.org

Aminopyridinato Ligands: Sterically encumbered aminopyridinato ligands have been employed to control the metal-to-ligand stoichiometry in lanthanide complexes. mdpi.com The variation in steric bulk allows for the selective formation of mono-, bis-, tris-, and even tetrakis(aminopyridinate) lanthanoid complexes. mdpi.com

Di(silylamido)silane Ligands: Pseudo-tetrahedral f-element complexes have been synthesized with the sterically demanding bidentate di(silylamido)silane ligand, {Me₂Si(NSiiPr₃)₂}²⁻. chemrxiv.org

The synthesis of these ligands often involves the reaction of a suitable precursor, which can be derived from bis(trimethylsilyl)dichloromethane, with an appropriate amine or other nitrogen-containing starting material. The resulting ligands are then used to complex a variety of metals, leading to novel structures and reactivity.

The table below lists some examples of sterically demanding ligands and the types of metal complexes they form.

Table 3: Examples of Sterically Demanding Ligands and Their Metal Complexes

| Ligand Type | Metal | Application/Observation |

|---|---|---|

| N,N'-bis(aryl)amidinate | Mg | Control of solid-state structure |

| Aminopyridinato | Sc, Ln | Control of metal-to-ligand ratio |

Ln represents a lanthanide metal.

The use of bis(trimethylsilyl)dichloromethane and its derivatives as precursors to these bulky ligands underscores its importance in advancing the field of organometallic chemistry by providing access to a wide array of sterically controlled coordination environments.

Advanced Applications and Synthetic Utility in Organic and Organometallic Synthesis

Bis(trimethylsilyl)dichloromethane as a Versatile C1 Building Block

A C1 building block in organic synthesis is a molecule or reagent that contributes a single carbon atom to a new molecular framework. uchicago.eduwikipedia.orgmdpi.com Bis(trimethylsilyl)dichloromethane serves as a masked C1 synthon, which, upon reaction, can deliver a methylene (B1212753) (-CH₂-) or a substituted methylidene (=CR₂) group. Its utility stems from the ability to transform the C-Cl bonds into more reactive functionalities.

A notable transformation is the reaction of bis(trimethylsilyl)dichloromethane with lithium vapor to generate the dilithio derivative, [(Me₃Si)₂CLi₂]. rsc.org This species acts as a potent nucleophilic C1 building block, capable of reacting with various electrophiles to form two new carbon-carbon bonds. This reactivity allows for the introduction of a gem-disubstituted methylene unit in a single synthetic operation.

Furthermore, related monochloro derivatives, such as bis(trimethylsilyl)chloromethane (B1582036) ((Me₃Si)₂CHCl), can be synthesized from dichloromethane (B109758), underscoring the role of this class of compounds as accessible C1 synthons. dtic.mildtic.mil The presence of the two bulky trimethylsilyl (B98337) groups influences the reactivity and stability of the intermediates derived from bis(trimethylsilyl)dichloromethane, making it a valuable tool for specific synthetic challenges.

Vinylsilanes are important intermediates in organic synthesis, participating in a variety of transformations including cross-coupling reactions, epoxidations, and cycloadditions. The stereocontrolled synthesis of vinylsilanes is therefore of significant interest. Bis(trimethylsilyl)dichloromethane can serve as a precursor to reagents used in the Peterson olefination, a well-established method for the synthesis of alkenes with good stereocontrol. tcichemicals.com

The key step in the Peterson olefination involves the reaction of an α-silyl carbanion with a ketone or aldehyde. tcichemicals.com Treatment of bis(trimethylsilyl)dichloromethane with a strong base like butyllithium (B86547) can lead to the formation of a lithiated intermediate, [bis(trimethylsilyl)methyl]lithium, which is a potent α-silyl carbanion. mdpi.com This reagent, or analogous species derived from bis(trimethylsilyl)methane (B1329431) derivatives, reacts with carbonyl compounds to form a β-hydroxysilane intermediate. Subsequent elimination of trimethylsilanol (B90980) can be directed to yield either the (E)- or (Z)-alkene, and thus the corresponding vinylsilane, depending on the reaction conditions. Basic conditions typically lead to syn-elimination and the (E)-alkene, while acidic conditions promote anti-elimination to afford the (Z)-alkene. tcichemicals.com

Recent studies have demonstrated that highly stereoselective aza-Peterson olefinations can be achieved using bench-stable α,α-bis(trimethylsilyl)toluene reagents, which are structurally related to intermediates derived from bis(trimethylsilyl)dichloromethane. organic-chemistry.org For instance, the reaction with N-t-butanesulfinyl imines can produce (Z)-stilbenes with excellent selectivity, showcasing the potential for fine-tuning the stereochemical outcome of the olefination. organic-chemistry.org

Table 1: Stereochemical Control in Peterson Olefination

| Workup Condition | Elimination Pathway | Predominant Alkene Isomer |

|---|---|---|

| Acidic | anti-elimination | Z-alkene |

| Basic | syn-elimination | E-alkene |

This interactive table summarizes the general principles of stereochemical control in the Peterson olefination reaction.

The ability to form multiple carbon-carbon bonds makes bis(trimethylsilyl)dichloromethane a valuable tool for the assembly of intricate carbon skeletons. The dilithio reagent, [(Me₃Si)₂CLi₂], derived from it, can react with a variety of electrophiles, such as alkyl halides or carbonyl compounds, to build more complex structures from a single carbon atom. rsc.org

Moreover, organometallic reagents derived from silylated methanes participate in powerful cross-coupling reactions, including the Stille and Negishi reactions, which are cornerstones of modern organic synthesis for constructing complex molecules. acs.org Bis(trimethylsilyl)dichloromethane, as a precursor to the requisite organometallic species, plays a foundational role in these synthetic strategies. For example, the bis(trimethylsilyl)methyl ligand can be incorporated into organometallic complexes that are then used in catalytic cycles to create new carbon-carbon bonds with high precision.

Contribution to Silicon-Containing Organic Compound Design

The development of novel silicon-containing organic compounds is a burgeoning field of research, driven by their unique electronic and steric properties which find applications in materials science, medicinal chemistry, and as synthetic intermediates. tcichemicals.com Bis(trimethylsilyl)dichloromethane contributes to this field primarily as a source of the bis(trimethylsilyl)methyl group, a sterically demanding and electronically stabilizing moiety. dtic.mil

The synthesis of various silylated organic molecules, such as 1,2-bis(trimethylsilyl)benzene (B95815) and 1,4-bis(trimethylsilyl)buta-1,3-diyne, highlights the broader utility of silylating reagents in the design of new functional molecules. orgsyn.orgscispace.com Bis(trimethylsilyl)dichloromethane and its derivatives fit within this family of reagents, providing a pathway to geminally disubstituted silylated methanes, which are not readily accessible by other means. The presence of two silicon atoms on a single carbon imparts specific properties to the molecule, influencing its reactivity, lipophilicity, and thermal stability.

Role in Organometallic Reagent Development and Catalysis

Bis(trimethylsilyl)dichloromethane is a key starting material for the preparation of [bis(trimethylsilyl)methyl]lithium, a highly versatile organometallic reagent. mdpi.com This lithium salt is widely used to introduce the sterically bulky bis(trimethylsilyl)methyl ligand onto a variety of metal and main group element centers via salt metathesis reactions. wikipedia.orgdtic.milresearchgate.net

The resulting bis(trimethylsilyl)methyl complexes often exhibit enhanced stability and solubility in nonpolar organic solvents. wikipedia.org The steric bulk of the ligand can prevent oligomerization and provide kinetic stabilization to reactive metal centers. This has enabled the isolation and characterization of novel organometallic compounds with unusual coordination geometries and reactivity. dtic.mil

In the realm of catalysis, ligands play a crucial role in modulating the activity and selectivity of a metal catalyst. While not a ligand itself, bis(trimethylsilyl)dichloromethane is a precursor to ligands that can influence the course of transition-metal-catalyzed reactions. For instance, organometallic complexes bearing the bis(trimethylsilyl)methyl ligand can serve as pre-catalysts in reactions such as the Suzuki-Miyaura coupling or olefin metathesis, where the ligand framework influences the efficiency and outcome of the catalytic cycle. acs.orgnih.gov

Computational and Theoretical Studies on Bis Trimethylsilyl Dichloromethane Chemistry

Quantum Chemical Investigations of Electronic Structure and Bonding

Currently, there are no specific quantum chemical investigations available in the public domain that detail the electronic structure and bonding characteristics of bis(trimethylsilyl)dichloromethane. Such studies would be invaluable for understanding the nature of the carbon-silicon and carbon-chlorine bonds, the charge distribution within the molecule, and the influence of the two bulky trimethylsilyl (B98337) groups on the central dichlorinated carbon atom.

Density Functional Theory (DFT) for Reaction Mechanism Elucidation

The application of Density Functional Theory (DFT) has become a cornerstone of modern chemical research for elucidating reaction mechanisms. However, specific DFT studies on the reactions involving bis(trimethylsilyl)dichloromethane are not found in the surveyed literature.

Transition State Analysis and Energy Profiles

Without dedicated DFT studies, there is no information available on the transition state analysis or the energy profiles for reactions involving bis(trimethylsilyl)dichloromethane. Such analyses are critical for understanding the kinetics and thermodynamics of its chemical transformations, for instance, in its reaction with n-butyllithium to form bis(trimethylsilyl)chloromethyllithium.

Prediction of Reactivity and Selectivity

Similarly, there is a lack of published research on the use of DFT to predict the reactivity and selectivity of bis(trimethylsilyl)dichloromethane. Computational models could provide significant insights into why this molecule acts as a precursor to specific lithiated species and could predict its behavior with a variety of other reactants.

Correlation of Theoretical Predictions with Experimental Observations

While some experimental data for bis(trimethylsilyl)dichloromethane, such as its boiling point and spectroscopic (NMR, IR, Mass Spec) data, have been reported in a 1972 publication in The Journal of Organic Chemistry, a correlation with theoretical predictions is not possible due to the absence of the latter. A comparative analysis of computationally derived properties with these experimental values would be essential for validating theoretical models and providing a more complete picture of the molecule's properties.

Future Research Trajectories and Interdisciplinary Perspectives

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of organosilicon compounds, often relying on energy-intensive processes like the Müller-Rochow direct process, presents opportunities for the development of more sustainable alternatives. mdpi.com Future research into the synthesis of bis(trimethylsilyl)dichloromethane is likely to prioritize methodologies that align with the principles of green chemistry.

Key areas of investigation will likely include:

Biocatalytic Approaches: Inspired by recent successes in engineering enzymes for new-to-nature reactions, research into biocatalytic routes for the formation of Si-C bonds is a promising frontier. nih.govacs.org The use of microorganisms or isolated enzymes could offer a highly selective and environmentally benign method for synthesizing gem-disilyl compounds under mild conditions. chemrxiv.orgresearchgate.net

Flow Chemistry: Continuous flow processes offer significant advantages in terms of safety, efficiency, and scalability. mdpi.comnih.govresearchgate.netsailife.com The development of a continuous flow synthesis for bis(trimethylsilyl)dichloromethane could lead to improved process control, reduced waste generation, and safer handling of reactive intermediates.

Eco-Friendly Catalysis: The exploration of earth-abundant metal catalysts or even metal-free catalytic systems for the synthesis of organosilanes is a growing area of research. mdpi.com Investigating such systems for the specific synthesis of bis(trimethylsilyl)dichloromethane could lead to more cost-effective and sustainable production methods. The use of ionic liquids as recyclable reaction media is another avenue being explored for related organometallic syntheses. researchgate.net

A comparative overview of potential synthetic strategies is presented in Table 1.

| Synthesis Strategy | Potential Advantages | Potential Challenges |

| Biocatalysis | High selectivity, mild reaction conditions, reduced environmental impact. nih.govacs.org | Enzyme discovery and engineering, scalability. |

| Flow Chemistry | Improved safety, efficiency, and scalability; precise process control. mdpi.comsailife.com | Initial setup costs, optimization of flow parameters. |

| Eco-Friendly Catalysis | Use of abundant and non-toxic catalysts, reduced cost. mdpi.com | Catalyst development and efficiency. |

Table 1: Comparison of Potential Sustainable Synthetic Routes for Bis(trimethylsilyl)dichloromethane.

Exploration of Unprecedented Reactivity Patterns

The unique structural motif of bis(trimethylsilyl)dichloromethane, with two silyl (B83357) groups and two chlorine atoms attached to the same carbon, suggests a rich and largely unexplored reactivity profile. Future research will likely focus on uncovering novel transformations and mechanistic pathways.

Potential areas for exploration include:

Cycloaddition Reactions: The reactivity of related bis(trimethylsilyl) compounds in cycloaddition reactions, such as the reaction of bis(trimethylsilyl)cyclopentadiene with dichloroketen, suggests that bis(trimethylsilyl)dichloromethane could also participate in similar transformations to construct complex cyclic and polycyclic systems. rsc.org

Reactions with Nucleophiles and Electrophiles: Systematic studies on the reactions of bis(trimethylsilyl)dichloromethane with a wide range of nucleophiles and electrophiles are needed to fully map its reactivity. The interplay between the silicon and chlorine substituents is expected to lead to unique reaction outcomes compared to simpler organosilanes. The reactivity of the analogous compound, dichloromethane (B109758), with amines has been a subject of study and could provide a basis for comparison. scispace.com

Generation of Reactive Intermediates: This compound could serve as a precursor to novel silylated carbenes or other reactive intermediates upon treatment with appropriate reagents. The study of these transient species could open up new avenues in synthetic organosilicon chemistry.

Expansion into New Areas of Material Science and Catalysis

The presence of multiple reactive sites in bis(trimethylsilyl)dichloromethane makes it an attractive building block for new materials and a potential ligand or precursor in catalysis.

Future research in this area may focus on:

Precursor for Silicon-Containing Polymers and Materials: Analogous to how dichlorodimethylsilane is a key precursor for silicone polymers (polydimethylsiloxane or PDMS), bis(trimethylsilyl)dichloromethane could be explored as a monomer for the synthesis of novel polysiloxanes or other silicon-containing polymers with unique properties. rsc.orgwikipedia.orgaurechem.com Its higher silicon content could lead to materials with enhanced thermal stability or different mechanical properties. Furthermore, its potential as a precursor for ceramic materials like silicon carbonitride, similar to other bis(trimethylsilyl) compounds, warrants investigation. mdpi.com

Organometallic Catalysis: The potential for bis(trimethylsilyl)dichloromethane to act as a ligand for transition metals could be explored. The resulting organometallic complexes could exhibit novel catalytic activities. The study of related bis(trimethylsilyl)acetylene metallocene complexes in catalysis provides a precedent for the utility of such silylated ligands. nih.gov

Surface Modification: Chlorosilanes are known to react with hydroxyl groups on surfaces like glass and silica to form stable silyl ether linkages. Bis(trimethylsilyl)dichloromethane could potentially be used to create highly cross-linked and robust surface modifications.

| Potential Application | Rationale |

| Polymer Synthesis | Monomer for novel silicon-containing polymers with potentially enhanced properties. rsc.orgwikipedia.orgaurechem.com |

| Ceramic Precursors | Precursor for non-oxide ceramics such as silicon carbonitride. mdpi.com |

| Catalysis | Ligand for transition metal catalysts with unique reactivity. nih.gov |

| Surface Modification | Formation of durable and cross-linked surface coatings. |

Table 2: Potential Applications of Bis(trimethylsilyl)dichloromethane in Material Science and Catalysis.

Integration of Advanced Analytical and Computational Methodologies

A deeper understanding of the structure, bonding, and reactivity of bis(trimethylsilyl)dichloromethane will be greatly facilitated by the application of state-of-the-art analytical and computational techniques.

Future research should integrate:

Advanced Spectroscopic and Spectrometric Techniques: While standard techniques like NMR (¹H, ¹³C, ²⁹Si) and mass spectrometry are essential for routine characterization, advanced methods can provide deeper insights. github.iorsc.orgresearchgate.net Techniques such as Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS) could be employed for ultra-high-resolution mass analysis and fragmentation studies to elucidate reaction mechanisms. mdpi.com

In-Situ Reaction Monitoring: Spectroscopic techniques such as ReactIR (in-situ FTIR) and Raman spectroscopy can be used to monitor reactions involving bis(trimethylsilyl)dichloromethane in real-time. This would allow for the identification of transient intermediates and the elucidation of reaction kinetics and mechanisms.

Computational Chemistry: Density Functional Theory (DFT) and other computational methods can be powerful tools to investigate the electronic structure, bonding, and reactivity of bis(trimethylsilyl)dichloromethane. hydrophobe.org Theoretical calculations can be used to predict reaction pathways, transition state geometries, and spectroscopic properties, providing valuable insights to guide experimental work. The computational descriptors for the related dichlorodimethylsilane are available in public databases and can serve as a starting point for such studies. nih.gov

| Analytical/Computational Method | Potential Insights |

| Advanced Mass Spectrometry | High-resolution mass analysis, fragmentation pathways, and mechanistic details. mdpi.com |

| In-Situ Spectroscopy | Real-time reaction monitoring, identification of transient species, and kinetic data. |

| Computational Chemistry (DFT) | Electronic structure, bonding, reaction mechanisms, and prediction of spectroscopic properties. hydrophobe.org |

Table 3: Advanced Methodologies for the Study of Bis(trimethylsilyl)dichloromethane.

Q & A

What synthetic methods are available for preparing bis(trimethylsilyl)dichloromethane, and how can competing byproducts be minimized?

Bis(trimethylsilyl)dichloromethane is synthesized via silation reactions using methylene chloride, n-butyllithium, and trimethylchlorosilane in THF-hexane at −100°C. However, this method often generates complex byproducts, including tris(trimethylsilyl)methane and chlorinated derivatives, due to incomplete reaction control . To minimize byproducts, stoichiometric ratios of reagents must be tightly controlled, and reaction temperatures should be maintained below −90°C to prevent dilithiodichloromethane formation, which leads to polysilylated products. Post-synthesis purification via fractional distillation under inert atmospheres is recommended .

How is bis(trimethylsilyl)dichloromethane utilized in derivatization for GC-MS analysis of sterols and lipids?

In lipidomics, this compound acts as a precursor for trimethylsilyl (TMS) ether derivatization. For example, total lipid extracts (TLEs) are treated with pyridine and bis(trimethylsilyl)trifluoroacetamide (BSTFA) at 70°C for 1 hour to form TMS ethers, enhancing volatility and stability for GC-MS detection. The reaction efficiency depends on anhydrous conditions and exclusion of nucleophilic contaminants (e.g., water) to prevent incomplete derivatization .

What role does bis(trimethylsilyl)dichloromethane play in polymer synthesis, particularly in ring-opening polymerization?

In biodegradable polymer synthesis (e.g., PEG-P(TMBPEC-co-PDSC)), zinc bis[bis(trimethylsilyl)amide]—a derivative of this compound—acts as a catalyst for ring-opening polymerization of cyclic carbonates. The reaction requires strict anhydrous conditions in dichloromethane (DCM) at 50°C under nitrogen. Catalyst loading (e.g., 5 mol%) and monomer-to-initiator ratios critically influence molecular weight distribution .

How do solvent choices impact the efficacy of bis(trimethylsilyl)dichloromethane in Baeyer-Villiger oxidations?

Replacing dichloromethane with ionic liquids (e.g., bmimNTf₂) in Baeyer-Villiger oxidations using bis(trimethylsilyl) peroxide increases yields by up to 20%. Ionic liquids reduce side reactions (e.g., hydrolysis) and enable solvent recycling. Solvent polarity and coordination capacity must align with the oxidant’s stability to prevent premature decomposition .

What strategies are effective for resolving contradictions in reaction outcomes when using bis(trimethylsilyl)dichloromethane in enantioselective syntheses?

In drug synthesis (e.g., SCH-58235), inconsistent enantiomeric excess (ee) may arise from competing silylation pathways. To address this:

- Use chiral auxiliaries (e.g., (R,R)-N,N'-dimethylcyclohexane-1,2-diamine) to direct regioselectivity.

- Optimize reaction time and temperature to favor kinetic over thermodynamic control.

- Employ TBAF (tetrabutylammonium fluoride) for controlled desilylation, minimizing racemization .

How does bis(trimethylsilyl)dichloromethane compare to alternative silylating agents in derivatizing labile functional groups?

Compared to BSTFA or HMDS, bis(trimethylsilyl)dichloromethane exhibits lower reactivity toward hydroxyl and amine groups but higher selectivity for carbonyl-containing compounds. For example, in derivatizing β-ketoesters, it achieves >90% conversion in 30 minutes at 25°C, whereas BSTFA requires 1 hour at 70°C. This makes it preferable for thermally sensitive analytes .

What analytical challenges arise when characterizing bis(trimethylsilyl)dichloromethane in complex mixtures, and how are they addressed?

Co-elution with polysilylated byproducts in GC-MS is a major challenge. Solutions include:

- Using high-resolution mass spectrometry (HRMS) to distinguish isotopic patterns.

- Pre-column derivatization with deuterated analogs (e.g., d₉-BSTFA) as internal standards.

- Two-dimensional GC (GC×GC) to enhance separation of structurally similar silylated compounds .

In what scenarios does bis(trimethylsilyl)dichloromethane act as a Lewis acid catalyst, and what mechanistic insights support this?

In Diels-Alder reactions, it facilitates electron-deficient dienophiles by coordinating to carbonyl oxygen, lowering the LUMO energy. Kinetic studies show a 3-fold rate increase in dichloromethane compared to non-coordinating solvents. Mechanistic probes (e.g., Hammett plots) confirm σ-complex intermediacy .

How can researchers validate the purity of bis(trimethylsilyl)dichloromethane for sensitive applications like isotopic labeling?

Validation involves:

- ¹H/¹³C NMR : Detect residual chlorinated impurities (e.g., dichloromethane) at δ 5.3 ppm (¹H) or δ 54 ppm (¹³C).

- Elemental analysis : Confirm Si:Cl ratios (theoretical: 2:2).

- Isotopic dilution MS : Spike samples with ¹³C-labeled analogs to quantify unlabeled contaminants .

化知为学24年第二次有机seminar——文献检索与常见术语31:37

What safety protocols are critical when handling bis(trimethylsilyl)dichloromethane in large-scale reactions?

- Use inert atmosphere gloveboxes to prevent moisture-induced decomposition.

- Equip reactors with pressure-relief valves for exothermic silation steps.

- Implement secondary containment for dichloromethane (DCM) solvent to mitigate toxicity risks. Post-reaction quenching with ethanol is mandatory to neutralize reactive intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.